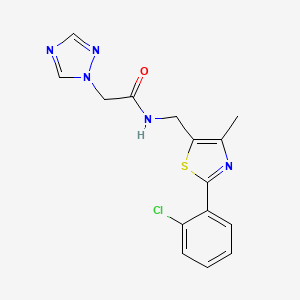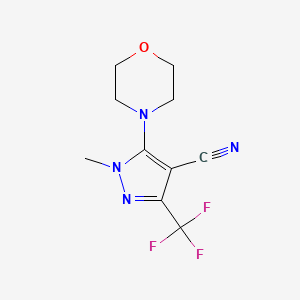![molecular formula C25H24N4O3S B2916162 N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-97-5](/img/structure/B2916162.png)
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced Reductive Cleavage of Aromatic Carboxamides
Studies have shown that aromatic and heteroaromatic N-benzyl carboxamides derived from compounds like pyridine, pyrazine, and quinoline undergo facilitated reduction. The tert-butyl acylcarbamates derived from these compounds exhibit regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine in high yields, highlighting the potential of these compounds in synthetic organic chemistry for creating protected amine derivatives with efficiency and selectivity Ragnarsson et al., 2001.
Polymorphism in Dicarboxylic Acids
Dicarboxylic acids derived from pyridine and quinoline, when interacting with solvents like pyridine, exhibit polymorphism due to differences in hydrogen bond interactions. This polymorphism is crucial for understanding the crystalline structures of these compounds and their potential applications in material science and pharmaceuticals Singh & Baruah, 2009.
Metal Coordination and Catalysis
Compounds containing pyridine and quinoline structures, particularly those with carboxamide groups, have been explored for their ability to coordinate with metal ions such as Mn(II) and Fe(II). These complexes are investigated for their potential use in targeted delivery systems, such as for nitric oxide (NO) to biological sites, showcasing the role of these compounds in developing novel therapeutic agents Yang et al., 2017.
Synthesis of Novel Heterocycles
The synthesis of new heterocyclic compounds attached to pyridinecarboxamide moieties has shown a range of potential biological activities. These compounds include pyridine, quinoline, coumarin, bipyridine, and pyrimidine derivatives, indicating the versatility of N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide as a precursor in synthesizing diverse bioactive molecules with potential applications in medicinal chemistry and drug development Nabila et al., 2017.
Antiproliferative Activity
Compounds derived from this compound have been assessed for their antiproliferative activities against various human cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, particularly in inducing apoptotic cell death and inhibiting cell proliferation in liver, breast, and colon carcinoma cell lines Şeyma Cankara Pirol et al., 2014.
Propiedades
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-25(2,3)29-33(31,32)19-10-8-18(9-11-19)27-24(30)21-16-23(17-12-14-26-15-13-17)28-22-7-5-4-6-20(21)22/h4-16,29H,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDCSBYTKAVEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
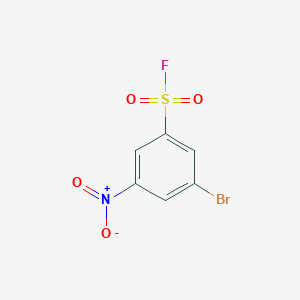
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
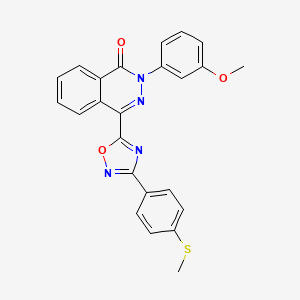
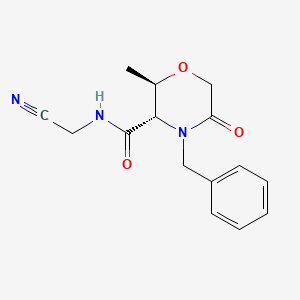
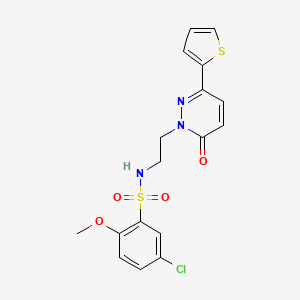
![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)
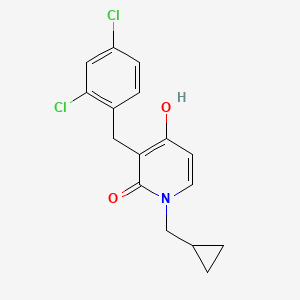

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)
